molecular formula C11H8N2O2 B1582298 4-(3-Nitrophenyl)pyridine CAS No. 4282-48-8

4-(3-Nitrophenyl)pyridine

Cat. No.: B1582298
CAS No.: 4282-48-8
M. Wt: 200.19 g/mol
InChI Key: AFVBDOPDKXFXTN-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)pyridine is an organic compound that features a pyridine ring substituted with a nitrophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with 3-nitrobenzene under suitable conditions to form this compound.

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. For example, pyridine N-oxide can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride (PCl₃) to yield the final product . This method minimizes the accumulation of potentially explosive intermediates and allows for scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitrophenyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH₃) or amines in the presence of a base.

Major Products:

    Reduction: 4-(3-Aminophenyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(3-Nitrophenyl)pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitropyridine
  • 4-Nitropyridine
  • 3-(4-Nitrophenyl)pyridine

Comparison: 4-(3-Nitrophenyl)pyridine is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with other molecules. Compared to 3-nitropyridine and 4-nitropyridine, the presence of the nitrophenyl group at the fourth position of the pyridine ring enhances its potential for substitution reactions and increases its utility in synthesizing complex organic compounds .

Properties

IUPAC Name

4-(3-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBDOPDKXFXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332677
Record name 4-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-48-8
Record name 4-(3-nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 3-nitrophenylboronic acid (2.00 g), 4-bromopyridine hydrochloride (1.56 g), bis(diphenylphosphino)butanepalladium(II) chloride (0.48 g), sodium bicarbonate (2.69 g), water (30 ml) and 1,2 dimethoxyethane (100 ml) is heated under reflux for 3 hours. The cool mixture is added to water (300 nil) and extracted with chloroform (3×150 ml), and the combined organic extracts washed with water and brine, dried (MgSO4), charcoaled and filtered. The solvent is evaporated to give a residue which is purified by flash chromatography (silica, ether) to give 1.19 g of 4-(3nitrophenyl)pyridine, mp 109-110.5° C. (from acetone/hexane).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphino)butanepalladium(II) chloride
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridine, hydrochloride (8.03; 41.3 mmol), 3-nitrophenylboronic acid (6.85 g; 41.0 mmol), potassium carbonate (34.2 g; 0.25 mol), 1,3-propandiol (14.9 ml; 0.21 mol) and 15 tetrakis(triphenylphosphine)palladium (0.2 g) in a mixture of dimethoxyethane (80 ml) and water (40 ml) was stirred at 80° C. in a nitrogen atmosphere overnight. The cooled mixture was diluted with ethyl acetate and filtered through celite. The filtrate was evaporated to dryness and water was added to the residue. Vigorously stirring caused the product to precipitate. The product was filtered off, washed with water, dried and 20 subsequently washed with petroleum ether. Yield: 8.15 g (99%).
Quantity
41.3 mmol
Type
reactant
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 250 ml flask was added 1-bromo-3-nitrobenzene 34.1.A (500 mg, 2.5 mmol), pyridin-4-ylboronic acid (665 mg, 5.45 mmol), and Pd(Ph3)4 (578 mg, 0.5 mmole), 40 ml of DMF, 10 ml of saturated aqueous sodium bicarbonate and cesium carbonate (1.63 g, 5.0 mmol). The resulting mixture was stirred overnight at 70° C., at which time the reaction mixture was partitioned between 500 ml of EtOAc and 100 ml of water. The organic layer was extracted twice more with 100 ml of water and the organic phase was concentrated to afford 34.1.B which was used in the next step without any further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 4-bromopyridine hydrochloride (5.25 g) and tetrakis(triphenylphosphine)palladium(0) (0.93 g) in toluene (50 ml) was added 3M aqueous solution of sodium bicarbonate (27 ml) and a solution of dihydroxy(3-nitrophenyl)borane (5.0 g) in methanol (12 ml). The mixture was stirred at 80° C. for 1 hour and cooled. Then the mixture was poured into aqueous sodium bicarbonate and extracted with ethyl acetate twice. The combined organic phase was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel (1%-2% methanol in chloroform) to give 4-(3-nitrophenyl)pyridine (3.46 g).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(3-Nitrophenyl)pyridine in pharmaceutical research?

A1: this compound is a crucial intermediate in synthesizing 1,4-dihydropyridine derivatives, a class of compounds exhibiting calcium channel blocking activity. These derivatives are widely investigated for their therapeutic potential in treating cardiovascular diseases like hypertension. [, ]

Q2: Can you explain the typical synthesis route for this compound?

A2: One common method involves a multi-step process. Initially, 3-nitrobenzaldehyde reacts with two molar equivalents of a dialkyl oxalacetate in the presence of a catalyst, often piperidine or its acetate salt. This yields a tetraalkyl 3-(3-nitrophenyl)-1,5-pentanedione-1,2,4,5-tetracarboxylate intermediate. Subsequent reaction with ammonia leads to the formation of tetraalkyl 1,4-dihydro-4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate. This intermediate is then oxidized to tetraalkyl 4-(3-nitrophenyl)-2,3,5,6-pyridinetetracarboxylate, which upon hydrolysis and decarboxylation yields the desired this compound. [, ]

Q3: How does the structure of this compound relate to its use in developing calcium channel blockers?

A3: The structure of this compound allows for various modifications at different positions, enabling the synthesis of a diverse range of 1,4-dihydropyridine derivatives. These modifications, particularly at the ester functionalities and the phenyl ring, significantly influence the pharmacological activity of the resulting calcium channel blockers. [, ]

Q4: Have specific structural modifications to this compound derivatives been linked to improved calcium channel blocking activity?

A4: Yes, research suggests that incorporating asymmetric ester groups into this compound-derived dihydropyridines can enhance their calcium channel blocking activity compared to their symmetrical counterparts. This highlights the impact of structural modifications on pharmacological properties. []

Q5: What insights have X-ray crystallography studies provided regarding the structure-activity relationships of this compound-derived calcium channel blockers?

A5: X-ray crystallographic analyses of several this compound-derived dihydropyridines, along with their oxidized pyridine counterparts, have revealed crucial information. These studies indicate that the conformation of the phenyl ring and the ester groups significantly influences the calcium-blocking activity of these compounds. It appears that specific conformations might hinder the interaction with the receptor site, potentially explaining the decreased activity observed in some derivatives. [, ]

Q6: Beyond traditional structure-activity relationship studies, have any advanced modeling techniques been employed to understand these compounds?

A6: While not directly applied to this compound itself, molecular modeling techniques have been used to develop a model explaining the agonist/antagonist selectivity observed in 1,4-dihydropyridine calcium channel receptors. This emphasizes the growing role of computational methods in drug discovery within this field. []

Q7: What is a notable example of a commercially available drug derived from this compound, and what is its mechanism of action?

A7: Nimodipine, a commercially available calcium channel blocker, is derived from this compound. It primarily acts by inhibiting calcium influx through L-type calcium channels, particularly those found in cerebral arteries. []

Q8: Can you elaborate on the metabolic fate of Nimodipine in biological systems?

A8: Research utilizing radiolabeled Nimodipine in rats, dogs, and monkeys has demonstrated that it undergoes extensive metabolism, primarily through pathways like dehydrogenation of the 1,4-dihydropyridine ring system, oxidative ester cleavage, oxidative O-demethylation, hydroxylation at various positions, reduction of the nitro group, and conjugation with glucuronic acid. Notably, the unchanged drug was not detected in urine or bile samples but was present in rat plasma. []

Q9: Have any specific challenges arisen concerning the pharmaceutical development of this compound derivatives?

A9: One challenge lies in the inherent photosensitivity of some 1,4-dihydropyridine derivatives. For example, Cilnidipine, another antihypertensive drug within this class, is known to undergo photoinduced aromatization upon exposure to UV-A light. This emphasizes the need to consider photostability during drug development and storage. []

Q10: Has research identified strategies to address the photostability issues associated with these compounds?

A10: Comparative studies on the photostability of 4-(2''-nitrophenyl)-1,4-dihydropyridines (like Nifedipine) and 4-(3''-nitrophenyl)-1,4-dihydropyridines (like Nicardipine) in alcoholic solutions have been conducted. The findings indicate that the position of the nitro group on the phenyl ring influences photostability. Specifically, Nicardipine derivatives exhibited higher stability under fluorescent light irradiation compared to Nifedipine. []

Q11: Can you provide details on the photodegradation pathways observed in these compounds?

A11: Studies on Nifedipine exposed to fluorescent light revealed rapid conversion into a nitroso-derivative. In contrast, irradiation of Nicardipine with a high-pressure mercury lamp resulted in a 4-(3''-nitrophenyl) pyridine analogue as the primary product, alongside a 4-(3''-aminophenyl) pyridine analogue and a trans-azoxy dimer. The influence of factors like concentration, solvent, temperature, and oxygen presence on these photodegradation pathways was also investigated. []

Q12: Have any studies explored the potential of this compound derivatives beyond their established role as calcium channel blockers?

A12: Research suggests that certain this compound derivatives might possess dual pharmacological activities. For instance, compound Wy 27569 displayed both calcium channel blocking and thromboxane synthetase inhibitory properties. This highlights the possibility of exploring these compounds for broader therapeutic applications. [, ]

Q13: What other research avenues are being explored with this compound derivatives?

A13: Current research is investigating the potential of a specific dihydropyridine enantiomer, B859-35, as a chemotherapeutic agent. Interestingly, this compound exhibited a selective anticarcinogenic effect against neuroendocrine lung tumors and nasal cavity tumors induced in hamsters. Furthermore, B859-35 demonstrated the ability to reverse multidrug resistance in certain cancer cell lines, making it a promising candidate for further investigations in oncology. [, , , ]

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